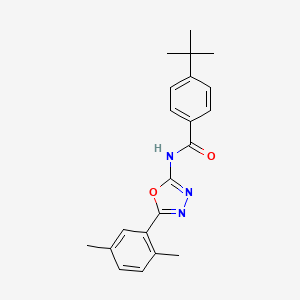

4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

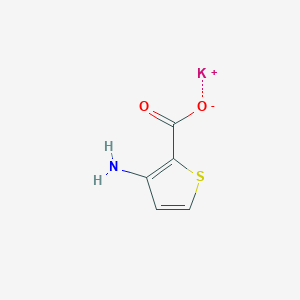

The synthesis of compounds related to 4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves complex organic reactions. For instance, the synthesis of related polyamides was achieved through the aromatic nucleophilic substitution reaction of 4-tert-butylcatechol with halogenated compounds in the presence of potassium carbonate in N,N-dimethylformamide. This method was used to create compounds with flexible main-chain ether linkages and ortho-phenylene units, which are precursors to materials with desirable thermal and physical properties .

Molecular Structure Analysis

The molecular structure of compounds in this family can be intricate, as demonstrated by a related compound synthesized and analyzed through single-crystal X-ray diffraction. This compound crystallizes in the monoclinic system and forms a three-dimensional network structure stabilized by intermolecular hydrogen bonds and π···π contacts. Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of new bonds through substitution reactions. The resulting structures often contain multiple functional groups, such as amides, ethers, and aromatic rings, which can participate in further chemical transformations. These reactions are essential for tailoring the properties of the compounds for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The polyamides synthesized from related compounds exhibit high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C. Their solubility in polar solvents and ability to form transparent, flexible films make them suitable for various applications. Additionally, the antitumor activity of a related compound against the Hela cell line indicates potential biomedical applications .

科学的研究の応用

Polymer Science Applications

Polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from compounds similar to 4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide show significant solubility in polar solvents, thermal stability, and the ability to form transparent, flexible, and tough films. These properties are beneficial for creating materials with specific mechanical and thermal characteristics (Hsiao et al., 2000).

Organic Synthesis and Materials Chemistry

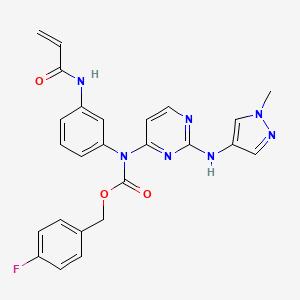

The synthesis and characterization of compounds bearing the 1,3,4-oxadiazole core have demonstrated their utility as building blocks in organic synthesis. These compounds have been utilized to develop materials with potential applications in molecular electronics, fluorescence, and as intermediates in the synthesis of biologically active molecules. For instance, benzyl phenylazocarboxylates, which share structural motifs with the compound , are versatile for synthetic chemistry, enabling the generation of compounds with potential application in radical reactions and nucleophilic substitutions (Jasch et al., 2012).

Medicinal Chemistry

1,3,4-oxadiazole derivatives have been explored for their anticancer activities. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds in drug development for cancer therapy (Ravinaik et al., 2021).

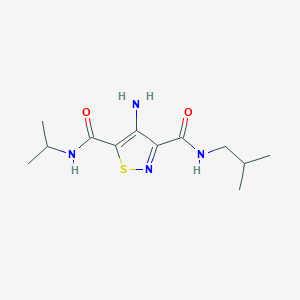

Antimicrobial and Antioxidant Properties

Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising antibacterial and antioxidant activities. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones exhibited good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, underscoring their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

特性

IUPAC Name |

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-13-6-7-14(2)17(12-13)19-23-24-20(26-19)22-18(25)15-8-10-16(11-9-15)21(3,4)5/h6-12H,1-5H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDFJUJGONSCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)